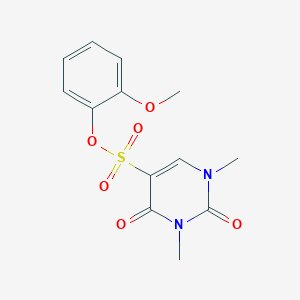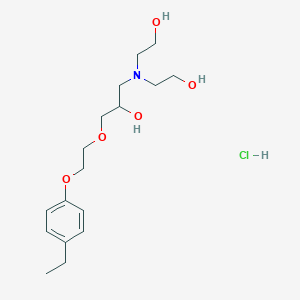
2,2'-((3-(2-(4-Ethylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including ether groups and a hydroxyl group, which are common in organic chemistry . Ethers are compounds having two alkyl or aryl groups bonded to an oxygen atom . The hydroxyl group (-OH) is characteristic of alcohols .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Ethers, for example, have a characteristic R-O-R’ structure . The presence of the hydroxyl group (-OH) would also impact the molecule’s structure .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. Ethers, for example, can undergo reactions such as cleavage and oxidation . Alcohols can participate in reactions like dehydration and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, ethers generally have lower boiling points than alcohols of similar molar mass .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Curtius Rearrangement : Methyl (diethoxyphosphorylmethyl)furoates, related to the target compound, undergo selective hydrolysis and further transformation into furoyl azides. These azides exhibit Curtius rearrangement into corresponding isocyanates, forming stable methyl urethanes and other complex compounds under specific conditions (Pevzner, 2011).
Ligand Exchange in Organometallic Complexes : Related organometallic compounds, such as [Et4N]3[Mo3(Co)9(OMe)3], undergo ligand exchange reactions with alcohols, leading to the formation of binuclear or trinuclear complexes. These complexes are characterized by infrared and NMR spectroscopy and exhibit unique structural and chemical properties (Adrian, Yaklin, & Klausmeyer, 2004).
Photogeneration and Reactivity of Aryl Cations : Similar phenolic compounds, when exposed to specific conditions, lead to the formation of aryl cations. These cations react with pi nucleophiles, yielding various arylated products, indicating the utility of these compounds in photochemical synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Catalysis in Alcohol Oxidation : A molybdenum(VI) complex with similar structural characteristics serves as an effective catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating potential applications in industrial catalysis and organic synthesis (Ghorbanloo & Maleki Alamooti, 2017).
Analytical Chemistry
- Gas Chromatographic Quantification : The presence of similar volatile compounds and polyols in wine has been quantified using gas chromatography. This methodology is important for understanding the chemical composition and fermentation byproducts in alcoholic beverages (Peinado et al., 2004).
Propiedades
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO5.ClH/c1-2-15-3-5-17(6-4-15)23-12-11-22-14-16(21)13-18(7-9-19)8-10-20;/h3-6,16,19-21H,2,7-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWAWOIBSHYKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-4-carboxamide](/img/structure/B2643681.png)
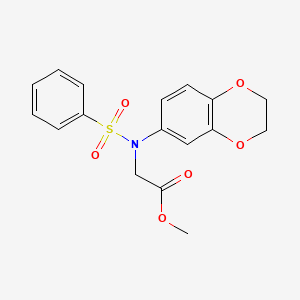
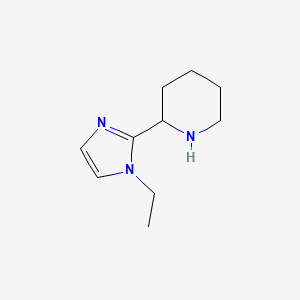
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2643684.png)
![4-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2643687.png)
![N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2643689.png)

![Ethyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B2643694.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2643695.png)

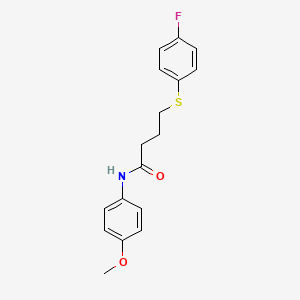
![N-benzyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2643701.png)
![3-amino-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2643703.png)
